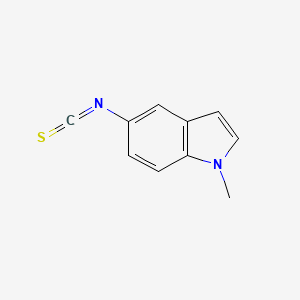

5-isothiocyanato-1-methyl-1H-indole

Description

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

5-isothiocyanato-1-methylindole |

InChI |

InChI=1S/C10H8N2S/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 |

InChI Key |

PFNGFSWQRFTMRI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Isothiocyanato 1 Methyl 1h Indole

Strategies for the Preparation of the 1-Methyl-1H-indole Scaffold

The initial and crucial step in the synthesis of the target molecule is the formation of the N-methylated indole (B1671886) ring system. This can be achieved through adaptations of classical indole syntheses or by employing more modern and novel methodologies.

Established Indole Synthesis Reactions and Adaptations for N-Methylation

Many well-established methods for indole synthesis, such as the Fischer, Bischler, and Madelung syntheses, can be adapted to produce N-methylated indoles. nih.govtandfonline.com These adaptations typically involve either starting with an N-methylated precursor or performing an N-methylation step after the indole ring has been formed.

A common and practical method for the N-methylation of indoles is the use of dimethyl carbonate (DMC) in the presence of a base. acs.orggoogle.com This method is considered environmentally safer and less toxic compared to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.org The reaction is typically carried out by refluxing the indole substrate with DMC and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). acs.orgresearchgate.net This approach has been successfully applied to various indole substrates, including those with electron-withdrawing groups, affording high yields of the N-methylated products. acs.orggoogle.com For instance, N-methylation of indole-3-carboxaldehyde (B46971) using DMC and K2CO3 in DMF at reflux yields 1-methylindole-3-carboxaldehyde in 85% yield. acs.org

Another effective catalyst for N-methylation with DMC is 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uknih.gov Mechanistic studies have shown that DABCO is a highly effective catalyst for this transformation, leading to the selective formation of N-methylated indole. st-andrews.ac.uknih.gov The reaction proceeds through the formation of an N-methylated-DABCO intermediate. st-andrews.ac.uk

The classic approach of using sodium amide in liquid ammonia (B1221849) followed by the addition of methyl iodide is also a viable, albeit more hazardous, method for N-methylation. orgsyn.org This method involves the deprotonation of the indole nitrogen to form the corresponding sodium salt, which then reacts with methyl iodide to yield the N-methylated product. orgsyn.org

Novel Approaches to Indole Core Construction

In addition to adapting classical methods, novel strategies for constructing the indole core have been developed. These modern techniques often offer advantages in terms of efficiency, milder reaction conditions, and broader substrate scope. Some of these newer methods include:

Palladium-catalyzed cyclization: This involves the cyclization of N-aryl imines via an oxidative linkage of two C-H bonds under mild conditions, often using oxygen as the oxidant. organic-chemistry.org

Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate indole synthesis, leading to rapid, efficient, and environmentally friendly procedures. tandfonline.com

Metal-free electrochemical methods: These techniques utilize electricity to drive the intramolecular C(sp2)-H amination of 2-vinyl anilines, providing a switchable synthesis of indoles and indolines. organic-chemistry.org

Brønsted acid-catalyzed one-pot synthesis: This method involves the reaction of o-aminobenzyl alcohols with furans to form the indole core, which can then be further functionalized. organic-chemistry.org

These novel approaches contribute to the growing toolbox available to synthetic chemists for the construction of diverse and complex indole-containing molecules.

Introduction of the Isothiocyanate Functional Group at the 5-Position

Once the 1-methyl-1H-indole scaffold is in hand, the next critical step is the introduction of the isothiocyanate group at the C5 position of the indole ring. This is typically achieved through the transformation of a precursor functional group.

Precursor Synthesis and Functional Group Interconversion Routes

The most common strategy for introducing an isothiocyanate group onto an aromatic ring involves the conversion of a primary amine. Therefore, the synthesis of 5-amino-1-methyl-1H-indole is a key intermediate step. The 5-amino derivative can be prepared from the corresponding 5-nitro-1-methyl-1H-indole through reduction.

The subsequent conversion of the 5-amino group to the 5-isothiocyanato group can be achieved by reaction with thiophosgene (B130339) (CSCl2) or a thiophosgene equivalent. This reaction is a standard method for the synthesis of isothiocyanates from primary amines.

An alternative route to isothiocyanates involves the sulfurization of isocyanides with elemental sulfur. This reaction can be catalyzed by amines, such as DBU, and offers a more sustainable approach compared to the use of highly toxic reagents like thiophosgene. nih.gov

Electrochemical Synthesis Pathways for Isothiocyanate Derivatization

Recent advancements have led to the development of electrochemical methods for the synthesis of isothiocyanates. These methods offer a practical, mild, and high-yielding alternative to traditional chemical routes. gre.ac.ukorganic-chemistry.orgacs.org The electrochemical approach typically involves the reaction of a primary amine with carbon disulfide (CS2) to form a dithiocarbamate (B8719985) intermediate, which is then anodically oxidized to the isothiocyanate. organic-chemistry.org

This electrochemical isothiocyanation has been shown to be applicable to a wide range of aliphatic and aromatic amines. gre.ac.ukorganic-chemistry.org For aromatic amines, the addition of a base like DBU is often required for efficient conversion. gre.ac.uk The reaction is typically carried out in an electrochemical cell using carbon graphite (B72142) as the anode and nickel as the cathode, without the need for a supporting electrolyte. organic-chemistry.org This method is characterized by its high functional group tolerance and represents a greener alternative for the synthesis of isothiocyanates. gre.ac.ukorganic-chemistry.org

Synthesis of Derivatives and Analogues of 5-Isothiocyanato-1-methyl-1H-indole

The isothiocyanate group is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives and analogues. The primary reaction of isothiocyanates is nucleophilic addition to the central carbon atom. wikipedia.org

For example, the reaction of this compound with nucleophiles such as amines or alcohols would lead to the formation of the corresponding thiourea (B124793) or thiocarbamate derivatives, respectively. These reactions provide a straightforward method for diversifying the structure and potentially the biological activity of the parent compound.

Furthermore, the indole ring itself can be subject to further functionalization. For instance, electrophilic substitution reactions can be used to introduce additional substituents onto the indole core. nih.gov The reactivity of the indole ring towards electrophiles can be influenced by the existing substituents.

Modifications at the Isothiocyanate Moiety (e.g., Thioureas, Thiosemicarbazides)

The electrophilic carbon atom of the isothiocyanate group readily reacts with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is a common and efficient method for introducing a wide range of substituents. Similarly, reaction with hydrazines or carbohydrazides yields thiosemicarbazides, which are key intermediates for the synthesis of various five-membered heterocycles. researchgate.netirjmets.com

Synthesis of Thioureas: The general synthesis of thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.comorganic-chemistry.org This reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). nih.govuobabylon.edu.iq The resulting thiourea derivatives incorporate the structural features of the starting amine, allowing for significant molecular diversity. For instance, reacting this compound with various aliphatic or aromatic amines would yield a library of corresponding thiourea derivatives.

Synthesis of Thiosemicarbazides: Thiosemicarbazides are synthesized by the reaction of isothiocyanates with hydrazine (B178648) or its derivatives. wisdomlib.orgmdpi.com The reaction is generally carried out in a polar solvent such as ethanol or methanol (B129727), often under reflux conditions. mdpi.com These thiosemicarbazide (B42300) derivatives are valuable precursors for further cyclization reactions.

| Reactant | Product Type | General Reaction Conditions |

| Primary/Secondary Amine | Thiourea | Room temperature or reflux in ethanol/acetonitrile |

| Hydrazine/Hydrazide | Thiosemicarbazide | Reflux in ethanol/methanol |

Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., Imidazoindoles, Triazoles, Oxadiazoles)

The isothiocyanate group is an excellent synthon for constructing fused heterocyclic rings onto the indole core. These annulation reactions often proceed via an initial reaction at the isothiocyanate followed by an intramolecular cyclization.

Synthesis of Triazoles: 1,2,4-Triazoles can be synthesized from thiosemicarbazide precursors. farmaciajournal.com The thiosemicarbazide, derived from this compound, can undergo intramolecular cyclization under basic conditions, such as refluxing in an aqueous solution of sodium hydroxide (B78521) or ammonia, to yield a triazole-thione. farmaciajournal.comresearchgate.net The specific substitution pattern on the resulting triazole ring depends on the nature of the initial hydrazine and the cyclization conditions.

Synthesis of Oxadiazoles: 1,3,4-Oxadiazoles can also be prepared from thiosemicarbazide intermediates. nih.gov One common method involves the oxidative cyclization of the thiosemicarbazide using reagents like iodine in the presence of a base. Alternatively, cyclization can be achieved by reacting the thiosemicarbazide with reagents that provide the oxygen atom of the oxadiazole ring.

The following table summarizes the general synthetic routes to these fused systems starting from an isothiocyanate.

| Starting Material | Intermediate | Fused Heterocycle | Key Reagents |

| Isothiocyanate + Hydrazine | Thiosemicarbazide | 1,2,4-Triazole-thione | Base (e.g., NaOH, NH₃) |

| Isothiocyanate + Hydrazine | Thiosemicarbazide | 1,3,4-Oxadiazole | Oxidizing agent (e.g., I₂) |

Diversification of Substituents on the Indole Ring System

While the isothiocyanate group is often the primary site of reaction, modifications to the indole ring itself can also be performed to create further structural diversity. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing substituents (the N-methyl group and the 5-isothiocyanato group) must be considered. For example, halogenation, nitration, or Friedel-Crafts reactions could potentially be used to introduce new functional groups at other positions on the indole nucleus. However, the specific conditions would need to be carefully optimized to avoid unwanted side reactions with the reactive isothiocyanate moiety. Further synthetic transformations of these newly introduced groups would then allow for a wide range of derivatives to be accessed.

Elucidation of Molecular Mechanisms of Action for 5 Isothiocyanato 1 Methyl 1h Indole Analogues

Cellular and Subcellular Effects

Analogues of 5-isothiocyanato-1-methyl-1H-indole have demonstrated significant effects on fundamental cellular processes, including cell growth, division, and survival. These compounds can disrupt the normal lifecycle of cancer cells, leading to an inhibition of their proliferation and ultimately, cell death.

Impact on Cell Proliferation and Viability

Research has shown that indole (B1671886) isothiocyanate analogues can effectively suppress the proliferation and reduce the viability of various cancer cell lines.

The cytotoxic activity of indole ethyl isothiocyanate (IEITC) analogues is significantly influenced by the nature and position of substitutions on the indole moiety. nih.gov It has been observed that IEITCs with non-polar groups, such as methyl (-Me) and benzyloxy (-BzO), exhibit considerably higher cytotoxicity compared to those with polar groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe). nih.gov Specifically, substitution at the 5- and 7-positions of the indole ring has been shown to enhance cytotoxic activity against neuroblastoma cells. nih.gov

For instance, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) has been found to be cytotoxic to several neuroblastoma cell lines, including SMS-KCNR, SK-N-SH, SH-SY5Y, and IMR-32, with an IC50 value in the range of 2.5–5.0 μM. nih.gov Notably, this compound did not affect primary control lung fibroblasts at these concentrations. nih.gov In addition to its cytotoxic effects, 7Me-IEITC also displays anti-proliferative properties, with an IC50 of 600 nM in neuroblastoma cells. nih.gov

Similarly, methyl-indole has been shown to suppress the viability of pancreatic cancer cells in a dose-dependent manner. nih.gov Treatment with 5 µM of methyl-indole reduced the viability of Capan-1 cells to 23%, Aspc-1 cells to 20%, and MIApaCa-2 cells to 18%. nih.gov Aromatic isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) also inhibit cell viability in a dose-dependent fashion and have been shown to be more potent than aliphatic isothiocyanates like sulforaphane (B1684495) in human acute myeloid leukemia (AML) cells. mdpi.com

Table 1: Effect of Indole Isothiocyanate Analogues on Cancer Cell Viability

| Compound | Cell Line | Effect | Concentration | Citation |

|---|---|---|---|---|

| 7Me-IEITC | Neuroblastoma (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32) | Cytotoxicity (IC50) | 2.5-5.0 μM | nih.gov |

| 7Me-IEITC | Neuroblastoma (SMS-KCNR) | Anti-proliferative (IC50) | 600 nM | nih.gov |

| Methyl-indole | Pancreatic (Capan-1) | Reduced viability to 23% | 5 µM | nih.gov |

| Methyl-indole | Pancreatic (Aspc-1) | Reduced viability to 20% | 5 µM | nih.gov |

| Methyl-indole | Pancreatic (MIApaCa-2) | Reduced viability to 18% | 5 µM | nih.gov |

| Benzyl isothiocyanate (BITC) | Acute Myeloid Leukemia (SKM-1) | IC50 | ~4.0-5.0 µM | mdpi.com |

Modulation of Cell Cycle Progression

Indole-based isothiocyanates can interfere with the normal progression of the cell cycle, a key process that governs cell division.

7Me-IEITC has been observed to cause an arrest in cell cycle progression in neuroblastoma cells. nih.gov Flow cytometry analysis revealed that treatment with 3.0 μM of 7Me-IEITC for 12 or 24 hours led to alterations in the cell cycle distribution of SMS-KCNR neuroblastoma cells. nih.gov Similarly, methyl-indole has been shown to induce cell cycle arrest in pancreatic cancer cells. nih.gov Flow cytometry data indicated that treatment with 5 µM of methyl-indole resulted in a significant increase in the sub-G1 cell population in Capan-1, Aspc-1, and MIApaCa-2 cells, suggesting an arrest at this phase. nih.gov

Other isothiocyanates, such as benzyl isothiocyanate (BITC), have also been shown to trigger cell cycle arrest, evidenced by a significant increase in the sub-G0/G1 cell population in human AML cells. mdpi.com The silencing of indoleamine-2,3-dioxygenase 2 (IDO2), an enzyme involved in tryptophan metabolism, can inhibit melanoma cell growth and induce G1 phase cell cycle arrest. nih.gov

Induction of Regulated Cell Death Pathways (Apoptosis, Methuosis, Necrosis)

A primary mechanism by which indole isothiocyanate analogues eliminate cancer cells is through the induction of regulated cell death pathways, most notably apoptosis.

Treatment with 7Me-IEITC has been shown to activate apoptotic markers, including caspase-3, -8, and -9, in SMS-KCNR neuroblastoma cells. nih.gov Furthermore, this compound activates the pro-apoptotic p38 MAPK and SAP/JNK signaling pathways while down-regulating the pro-survival factor AKT. nih.gov In pancreatic cancer cells, 5 µM of methyl-indole significantly increased the apoptotic rate. nih.gov The apoptotic proportion reached 67% in Capan-1 cells, 72% in Aspc-1 cells, and 77% in MIApaCa-2 cells following treatment. nih.gov

Beyond apoptosis, certain indole derivatives can induce a non-apoptotic form of cell death known as methuosis. nih.govresearchgate.net Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, which ultimately leads to cell death. nih.gov An indole-based chalcone, 3-(5-methoxy-2-methylindol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has been identified as an inducer of methuosis in glioblastoma and other cancer cell lines. researchgate.netnih.gov This form of cell death is particularly relevant for cancers that have developed resistance to apoptosis-inducing therapies. nih.govresearchgate.net

Table 2: Induction of Apoptosis by Indole Analogues in Pancreatic Cancer Cells

| Cell Line | Treatment | Apoptotic Rate | Control Apoptotic Rate | Citation |

|---|---|---|---|---|

| Capan-1 | 5 µM methyl-indole | 67% | 2.11% | nih.gov |

| Aspc-1 | 5 µM methyl-indole | 72% | 2.37% | nih.gov |

| MIApaCa-2 | 5 µM methyl-indole | 77% | 2.89% | nih.gov |

Biochemical Target Engagement and Pathway Modulation

The cellular effects of this compound analogues are underpinned by their interaction with specific biochemical targets and the subsequent modulation of key signaling pathways.

Enzyme Inhibition and Activation Profiling

A significant aspect of the mechanism of action for these compounds involves the inhibition or activation of critical enzymes within the cell.

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds, including drugs and carcinogens. nih.govbiomolther.org The inhibition of these enzymes can have significant implications for drug interactions and the prevention of cancer. nih.govnih.gov

Phenethyl isothiocyanate (PEITC), a related isothiocyanate, has been shown to inhibit several human CYP isoforms. nih.gov It competitively inhibits CYP1A2 and CYP2A6, and noncompetitively inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov The inhibition of CYP3A4 by PEITC is of a mixed type. nih.gov Furthermore, PEITC acts as a mechanism-based inactivator of CYP2E1. nih.govresearchgate.net This inhibition of CYP enzymes is believed to contribute to the chemopreventive effects of PEITC against nitrosamine-induced carcinogenesis. nih.govresearchgate.net The indole alkaloid melatonin (B1676174) has also been found to inhibit CYP family 1 enzymes, with Ki values of 59 μM for CYP1A1, 12 μM for CYP1A2, and 14 μM for CYP1B1. mdpi.com

Table 3: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC)

| CYP Isoform | Type of Inhibition | Ki (μM) | Citation |

|---|---|---|---|

| CYP1A2 | Competitive | 4.5 ± 1.0 | nih.gov |

| CYP2A6 | Competitive | 18.2 ± 2.5 | nih.gov |

| CYP2B6 | Noncompetitive | 1.5 ± 0.0 | nih.gov |

| CYP2C9 | Noncompetitive | 6.5 ± 0.9 | nih.gov |

| CYP2C19 | Noncompetitive | 12.0 ± 3.2 | nih.gov |

| CYP2D6 | Noncompetitive | 28.4 ± 7.9 | nih.gov |

| CYP2E1 | Noncompetitive | 21.5 ± 3.4 | nih.gov |

| CYP3A4 | Mixed | 34.0 ± 6.5 (competitive), 63.8 ± 12.5 (noncompetitive) | nih.gov |

| CYP2E1 | Mechanism-based inactivation | 9.98 | nih.govresearchgate.net |

Phase II Detoxification Enzymes (e.g., Nrf2 Pathway)

Isothiocyanates, including analogues of this compound, are recognized for their ability to induce phase II detoxification enzymes, which play a crucial role in protecting cells from chemical carcinogenesis and oxidative stress. nih.govresearchgate.net This induction is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com Isothiocyanates, due to their electrophilic nature, can react with cysteine residues on Keap1. nih.govresearchgate.net This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. nih.govmdpi.com Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription. mdpi.com

The portfolio of Nrf2-regulated genes includes a wide array of phase II detoxification and antioxidant enzymes such as:

NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.gov

Glutathione (B108866) S-transferases (GSTs) nih.govnih.gov

Heme oxygenase-1 (HO-1) nih.govmdpi.com

UDP-glucuronosyltransferases (UGTs) researchgate.netnih.gov

The induction of these enzymes enhances the cellular capacity to neutralize and eliminate carcinogens and other toxic compounds, a process known as conjugation. askthescientists.com For instance, a study on moringa isothiocyanate-1 (MIC-1) demonstrated its ability to increase the cellular content and nuclear translocation of Nrf2, leading to the heightened expression of antioxidant genes. nih.gov This, in turn, resulted in a reduction of reactive oxygen species (ROS) and restoration of mitochondrial membrane potential in macrophages. nih.gov

The ability of isothiocyanates to selectively induce these protective enzymes highlights their potential as chemoprotective agents. nih.gov

Kinase Inhibition (e.g., Receptor Tyrosine Kinases like EGFR, VEGFR-2; ROR1; Checkpoint Kinases)

Analogues of this compound, particularly those based on the indole scaffold, have been investigated for their ability to inhibit various protein kinases that are pivotal in cancer cell signaling.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key RTKs that, when overexpressed or mutated, drive tumor growth, proliferation, and angiogenesis. nih.gov The indole nucleus is a privileged scaffold in the design of kinase inhibitors, including those targeting EGFR and VEGFR-2. nih.gov

For example, certain 3-substituted oxindole (B195798) derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2. nih.gov Dual inhibition of these two receptors is considered an effective strategy to achieve broader anticancer activity. nih.gov Vandetanib, a dual EGFR/VEGFR-2 inhibitor, serves as a clinical example of this approach. nih.gov Research has shown that some anilino-indole compounds can inhibit EGFR and VEGFR-2 with high potency. nih.gov The mechanism of action of EGFR tyrosine kinase inhibitors can also involve the downregulation of VEGF expression through both hypoxia-inducible factor (HIF)-1-dependent and -independent pathways. nih.gov

ROR1

While direct inhibition of ROR1 by this compound analogues is not extensively documented in the provided search results, the broader class of indole-based compounds is being explored for targeting various kinases involved in cancer.

Checkpoint Kinases

The role of this compound analogues in directly inhibiting checkpoint kinases is an area of ongoing research.

DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. nih.gov They are validated targets for a number of anticancer drugs. nih.govoaepublish.com These enzymes function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before the break is resealed. nih.gov

Certain compounds can "poison" topoisomerases by stabilizing the transient enzyme-DNA covalent complex, known as the cleavable complex. nih.gov This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. oaepublish.com

Indole derivatives, specifically indolocarbazoles, have been identified as potent topoisomerase I inhibitors. nih.gov For instance, edotecarin, a synthetic analogue of the natural antibiotic rebeccamycin, is a strong topoisomerase I poison. nih.gov The mechanism of some topoisomerase poisons involves intercalation into the DNA at the site of cleavage, while others, like the bibenzimidazoles, bind to the minor groove of DNA at a site distal to the cleavage site. nih.gov

While the direct interaction of this compound with topoisomerases is not explicitly detailed, the indole scaffold is a known pharmacophore for topoisomerase inhibition, suggesting a potential mechanism of action for its analogues. nih.gov

Histone Deacetylases (HDACs) and Sirtuins

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.gov HDACs are divided into four classes, with Class III being the sirtuins, which are unique in their requirement for NAD+ for their deacetylase activity. nih.gov

Sirtuin 1 (Sirt1), in particular, has a complex and sometimes contradictory role in cancer. nih.gov It can promote tumorigenesis by downregulating tumor suppressor proteins and impairing DNA repair mechanisms, but it can also have tumor-suppressing properties. nih.gov

Isothiocyanates have been shown to act as pan-HDAC inhibitors. nih.gov More specifically, certain thiocyanate-containing compounds have been developed as selective inhibitors of Sirt1. nih.gov These inhibitors, termed S1th (Sirtuin 1 inhibiting thiocyanates), demonstrate isotype selectivity. nih.gov Sirtinol, a 2-hydroxy-1-napthaldehyde derivative, is another known inhibitor of the sirtuin class of HDACs, specifically targeting yeast Sir2p and human SIRT2. sigmaaldrich.comsigmaaldrich.com

The ability of isothiocyanate-containing molecules to inhibit HDACs and sirtuins presents another avenue through which this compound analogues could exert their biological effects, influencing gene expression and cellular fate.

Monocarboxylate Transporters (e.g., MCT1)

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transporter responsible for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the plasma membrane. wikipedia.org In many cancer cells, MCT1 is overexpressed and plays a crucial role in metabolic reprogramming. nih.govacs.org Cancer cells with high energy demands can import lactate via MCT1, which is then converted to pyruvate to fuel the tricarboxylic acid (TCA) cycle for aerobic energy production. nih.govnih.gov This makes MCT1 a promising target for anticancer drug development. nih.gov

Inhibition of MCT1 blocks the influx of lactate and pyruvate, forcing cancer cells to rely more heavily on glucose for energy, which can impair their viability. nih.gov A recent study identified a series of indole derivatives as potent and selective inhibitors of MCT1. nih.gov These compounds demonstrated functional inhibitory activity against MCT1 at nanomolar concentrations and exhibited antiproliferative effects against MCT1-expressing cancer cell lines. nih.gov Molecular docking studies revealed strong binding affinities of these indole derivatives to MCT1. nih.gov

Given that the indole scaffold is a key feature of these potent MCT1 inhibitors, it is plausible that this compound and its analogues could also modulate MCT1 activity.

Transcription Factor Modulation (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide range of cellular processes, including inflammation, immunity, and cell survival. guidetopharmacology.org In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and cell proliferation.

Isothiocyanates have been shown to modulate the NF-κB pathway. nih.gov For example, moringa isothiocyanate-1 (MIC-1) was found to prevent the phosphorylation of the NF-κB inhibitor, IκB, which in turn prevents the nuclear translocation of NF-κB. nih.gov By inhibiting NF-κB's nuclear activity, MIC-1 suppresses the transcription of pro-inflammatory genes. nih.gov

Interestingly, there is often a crosstalk between the Nrf2 and NF-κB pathways. mdpi.com Activation of the Nrf2 pathway can attenuate the pro-inflammatory signaling of NF-κB. mdpi.com Sirt1 also plays a role in regulating NF-κB activity by modulating the acetylation status of the RelA/p65 subunit of NF-κB. guidetopharmacology.org

The ability of isothiocyanates to simultaneously activate the protective Nrf2 pathway while inhibiting the pro-inflammatory NF-κB pathway represents a powerful mechanism for their therapeutic effects. nih.gov

Data Tables

Table 1: Summary of Molecular Targets and Effects of this compound Analogues

| Target Pathway/Enzyme | Molecular Mechanism | Key Effects |

|---|---|---|

| Phase II Detoxification (Nrf2 Pathway) | Disruption of Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of Antioxidant Response Elements (AREs). nih.govnih.govmdpi.com | Induction of protective enzymes like NQO1, GSTs, and HO-1, enhancing detoxification and antioxidant capacity. nih.govnih.govmdpi.com |

| Kinase Inhibition (EGFR/VEGFR-2) | Direct binding to the kinase domain of receptor tyrosine kinases. nih.gov | Inhibition of signaling cascades responsible for cell proliferation, migration, and angiogenesis. nih.gov |

| DNA Topoisomerases | Stabilization of the topoisomerase-DNA cleavable complex. nih.gov | Accumulation of DNA strand breaks, leading to cell cycle arrest and apoptosis. nih.govoaepublish.com |

| HDACs and Sirtuins | Direct inhibition of enzyme activity, particularly Sirtuins. nih.gov | Alteration of histone and non-histone protein acetylation, leading to changes in gene expression. nih.govnih.gov |

| Monocarboxylate Transporters (MCT1) | Competitive or non-competitive inhibition of lactate and pyruvate transport. nih.gov | Disruption of cancer cell metabolism, forcing reliance on glycolysis and impairing cell viability. nih.gov |

| Transcription Factor Modulation (NF-κB) | Inhibition of IκB phosphorylation, preventing NF-κB nuclear translocation. nih.gov | Suppression of pro-inflammatory gene transcription and reduction of inflammatory responses. nih.govguidetopharmacology.org |

Protein Adduct Formation and Covalent Modifications

The isothiocyanate (-N=C=S) group is a highly electrophilic moiety that readily reacts with cellular nucleophiles, leading to covalent modifications of key proteins. This reactivity is central to the biological activity of compounds like this compound and its analogues. The primary targets for this covalent binding are the sulfhydryl groups of cysteine residues and the amine groups of lysine residues within proteins. nih.govnih.gov

The reaction with cysteine typically forms a dithiocarbamate (B8719985) adduct, while the reaction with lysine results in a stable thiourea (B124793). mostwiedzy.pl This irreversible binding can alter the protein's three-dimensional structure, leading to either inhibition or activation of its biological function. This ability to form covalent adducts is essential for the activity of isothiocyanates, as structural analogues lacking the isothiocyanate group show no binding affinity for target proteins like tubulin. nih.gov

Studies on various isothiocyanates have identified numerous protein targets, including enzymes involved in detoxification (glutathione S-transferase), cytoskeletal organization (tubulin, actin, vimentin), and cellular redox balance (thioredoxin). nih.govnih.gov For instance, several isothiocyanates, including benzyl isothiocyanate (BITC) and sulforaphane (SFN), have been shown to bind to the same cysteine residue (Cys303) in purified β-tubulin. nih.gov

Receptor Agonism/Antagonism (e.g., Toll-Like Receptors)

Toll-Like Receptors (TLRs) are critical components of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage. nih.gov Modulation of TLR signaling is an important mechanism for various therapeutic agents. Emerging evidence suggests that isothiocyanates and indole-based compounds can act as modulators of these pathways.

While direct studies on this compound are limited, research on other isothiocyanates shows they can inhibit TLR signaling. For example, iberin, an isothiocyanate from cabbage, has been found to protect against inflammation by inhibiting the dimerization of TLR4. nih.gov

Investigation of Downstream Signaling Cascades (e.g., MAPK, Bcl-2, Caspases)

The covalent modification of proteins and modulation of receptors by indole isothiocyanate analogues trigger a cascade of downstream signaling events, profoundly impacting cell fate decisions such as apoptosis (programmed cell death). Studies on 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC), a close analogue of this compound, provide significant insight into these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial signaling cascades that regulate cellular responses to a wide array of stimuli. nih.gov 7Me-IEITC has been shown to cause the activation of pro-apoptotic MAPK members, specifically p38 MAPK and Stress-Activated Protein Kinase/Jun-amino-terminal Kinase (SAP/JNK), in neuroblastoma cells. nih.gov Concurrently, it downregulates the pro-survival factor AKT, a key node in a parallel signaling pathway. nih.gov The activation of these specific MAPK pathways is a critical step in initiating the apoptotic program in response to cellular stress induced by the compound.

Bcl-2 Family and Mitochondrial Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, balancing pro-survival (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) signals at the mitochondrial membrane. Treatment with indole isothiocyanate analogues like 7Me-IEITC leads to a rapid loss of the mitochondrial transmembrane potential. nih.govnih.gov This event is a hallmark of mitochondrial-mediated apoptosis and is often a consequence of the activation of pro-apoptotic Bcl-2 family members, leading to the release of cytochrome c from the mitochondria. Studies on the related compound Indole-3-carbinol (I3C) show that it can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. tandfonline.com

Caspase Activation

Caspases are a family of proteases that execute the final stages of apoptosis. nih.gov Apoptotic signals, including those from the MAPK and Bcl-2 pathways, converge on the activation of a caspase cascade. Initiator caspases (like caspase-8 and -9) are activated first and in turn activate effector caspases (like caspase-3). Research demonstrates that 7Me-IEITC treatment leads to the strong activation and cleavage of initiator caspases-8 and -9, as well as the key executioner caspase-3 in neuroblastoma cells. nih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), another hallmark of apoptosis that was observed following 7Me-IEITC treatment. nih.govnih.gov

The table below summarizes the observed effects of the analogue 7Me-IEITC on key signaling proteins.

| Signaling Pathway | Target Protein | Observed Effect of 7Me-IEITC | Cell Line | Reference |

| MAPK Signaling | p38 MAPK | Activation/Phosphorylation | SMS-KCNR Neuroblastoma | nih.gov |

| SAP/JNK | Activation/Phosphorylation | SMS-KCNR Neuroblastoma | nih.gov | |

| Pro-Survival | AKT | Down-regulation | SMS-KCNR Neuroblastoma | nih.gov |

| STAT-3 | Down-regulation | SKOV-3 Ovarian Cancer | nih.gov | |

| NF-κB (p65) | Down-regulation | SKOV-3 Ovarian Cancer | nih.gov | |

| Apoptosis | Caspase-9 | Activation/Cleavage | SMS-KCNR Neuroblastoma | nih.gov |

| Caspase-8 | Activation/Cleavage | SMS-KCNR Neuroblastoma | nih.gov | |

| Caspase-3 | Activation/Cleavage | SMS-KCNR Neuroblastoma | nih.gov | |

| PARP-1 | Inactivation/Cleavage | SKOV-3 Ovarian Cancer | nih.gov |

This integrated signaling network, detailed through the actions of a close analogue, illustrates a multi-pronged mechanism of action. By forming protein adducts and modulating key signaling pathways, indole isothiocyanates can effectively shift the cellular balance from survival to apoptosis.

Structure Activity Relationship Sar Studies and Rational Ligand Design for 5 Isothiocyanato 1 Methyl 1h Indole Analogues

Identification of Key Structural Determinants for Biological Efficacy

The biological activity of indole-isothiocyanate compounds is not merely a sum of their parts; rather, it's a synergistic interplay between the indole (B1671886) nucleus, the isothiocyanate moiety, and their relative positioning. The indole ring system itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. rsc.org The isothiocyanate group, an electrophilic moiety, is known to form covalent bonds with nucleophilic residues in proteins, such as the thiol groups of cysteine residues. nih.gov This covalent modification is often a key determinant of the compound's biological mechanism of action.

For indole-isothiocyanates, several structural features are critical for their efficacy:

The Indole Core: The bicyclic aromatic structure of indole serves as a crucial anchor, providing a platform for interactions with target proteins. The specific substitution pattern on the indole ring can significantly modulate activity.

The Isothiocyanate (ITC) Group: The electrophilicity of the ITC group is a primary driver of biological activity. Its ability to react with cellular nucleophiles, such as glutathione (B108866) and cysteine residues in proteins like Keap1, is a well-documented mechanism for the chemopreventive effects of many isothiocyanates. mostwiedzy.pl

The Linker: The nature and length of the linker connecting the ITC group to the indole ring can influence the molecule's flexibility, conformation, and ability to reach its target binding site.

Substitution on the Indole Ring: The position and nature of substituents on the indole ring can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity. For instance, in a study of bisindole compounds, the linkage position between indole rings (e.g., 6-6', 5-6', 6-5', or 5-5') was found to significantly impact biological activity, with the 6-6' linkage showing superior performance in certain assays. nih.gov

Systematic Variation of Substituents and Their Effects on Potency and Selectivity

Systematic modification of the 5-isothiocyanato-1-methyl-1H-indole scaffold is a cornerstone of medicinal chemistry efforts to optimize potency and selectivity. By altering specific structural features, researchers can fine-tune the compound's pharmacological profile.

N-methylation of the indole ring, as seen in this compound, is a significant modification. The presence of the methyl group at the N-1 position blocks the formation of hydrogen bonds at this site and increases the molecule's lipophilicity. This can have profound effects on its pharmacokinetic and pharmacodynamic properties.

Table 1: Effect of N-Substitution on Indole Derivatives

| Compound | N-Substitution | Observed Effect | Reference |

|---|---|---|---|

| Indole | None (N-H) | Precursor for various derivatives; can act as a hydrogen bond donor. | st-andrews.ac.uk |

| 1-methyl-1H-indole | Methyl | Increased lipophilicity; blocked H-bond donation at N-1. | st-andrews.ac.uk |

| N-methylated indole alkaloids | Methyl | Often associated with specific biological and pharmacological activities. | st-andrews.ac.uk |

While the core focus is on this compound, hypothetical variations of the isothiocyanate group itself can be considered based on general SAR principles for isothiocyanates. The reactivity of the ITC group can be modulated by the electronic nature of the aromatic ring to which it is attached. Electron-donating groups on the indole ring would be expected to decrease the electrophilicity of the ITC carbon, potentially reducing its reactivity. Conversely, electron-withdrawing groups would enhance its electrophilicity.

The length and nature of the alkyl chain connecting the ITC group to a phenyl ring have been shown to be critical for the activity of other isothiocyanates. For instance, in a series of ω-(isothiocyanato)alkylphosphonates, the length of the unbranched alkyl chain (n=2-6) influenced antibacterial activity. researchgate.net Although not directly attached to a simple alkyl chain, the position of the ITC group on the indole ring in this compound is a key determinant of its spatial relationship with the indole core and, consequently, its interaction with biological targets.

Development of Design Principles for Novel Indole-Isothiocyanate Scaffolds

Based on the SAR insights, several design principles can be formulated for the development of new indole-isothiocyanate scaffolds with enhanced biological properties.

Scaffold Hopping and Bioisosteric Replacement: The indole core can be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability. Similarly, the isothiocyanate group could be replaced by other electrophilic "warheads" to modulate reactivity and selectivity, though this would move away from the specific isothiocyanate class.

Positional Isomers: The synthesis and evaluation of other positional isomers of isothiocyanato-1-methyl-1H-indole (e.g., with the ITC group at the 4-, 6-, or 7-position) would be a logical step to understand the optimal placement of the reactive group for a given biological target.

Introduction of Additional Substituents: The indole ring can be further decorated with various substituents (e.g., halogens, alkoxy, alkyl groups) to fine-tune the electronic and steric properties of the molecule. A quantitative structure-activity relationship (QSAR) study on 3-thiocyanato-1H-indole derivatives, for example, highlighted the importance of descriptors like dipole moment and atomic charges on specific carbons for predicting anticancer activity. researchgate.net These principles can be applied to the design of new this compound analogues.

Table 2: Design Strategies for Novel Indole-Isothiocyanates

| Design Principle | Description | Potential Outcome | Reference |

|---|---|---|---|

| Positional Isomerism | Moving the isothiocyanate group to different positions on the indole ring. | Altered spatial orientation, potentially leading to improved target engagement. | nih.gov |

| Substituent Variation | Introducing diverse functional groups onto the indole scaffold. | Modulation of electronic properties, lipophilicity, and steric profile. | researchgate.net |

| Scaffold Hopping | Replacing the indole core with other heterocyclic systems. | Discovery of novel chemotypes with potentially improved ADME properties. | researchgate.net |

Computational Chemistry and in Silico Investigations of 5 Isothiocyanato 1 Methyl 1h Indole

Molecular Docking and Virtual Screening for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening utilizes this technique to search libraries of small molecules to identify those most likely to bind to a drug target, typically a protein receptor or enzyme.

For 5-isothiocyanato-1-methyl-1H-indole, no specific molecular docking studies against a panel of targets have been published. However, research on analogous compounds provides a framework for how such investigations would proceed and what targets might be relevant. The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known to bind to a wide range of receptors with high affinity. researchgate.netresearchgate.net

The isothiocyanate (-N=C=S) group is a key feature, as it is a reactive electrophile capable of forming covalent bonds with nucleophilic residues (like cysteine, lysine (B10760008), or histidine) on proteins. nih.govnih.gov This suggests that this compound could act as a covalent inhibitor. For instance, a study on (aminoalkyl)indole isothiocyanates identified a derivative, a 6-isothiocyanato indole, that binds irreversibly to the cannabinoid receptor, demonstrating the potential of this class of compounds as affinity ligands. nih.gov Another study developed a 5-isothiocyanate substituted compound based on a different scaffold that covalently binds to both TSPO and MDM2 proteins, which are relevant in glioblastoma treatment. scilit.com

Virtual screening campaigns for this compound would likely identify potential protein targets that possess a suitable binding pocket in proximity to a reactive nucleophilic residue. Docking studies would first predict non-covalent binding poses and scores, followed by analysis of the potential for covalent bond formation.

Table 1: Potential Biological Target Classes for Indole Isothiocyanates based on Analog Studies

| Target Class | Rationale for Targeting | Example from Related Compounds |

| Kinases | Many indole derivatives are kinase inhibitors; the isothiocyanate could target a cysteine in the active site. nih.gov | Indole-based compounds have been designed to target PI3K, PDK1, CK2, and EGFR. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The indole scaffold is common in GPCR ligands; covalent binding could lead to irreversible antagonism or agonism. nih.gov | (Aminoalkyl)indole isothiocyanates have been shown to target the cannabinoid receptor. nih.gov |

| Deubiquitinases (DUBs) | Isothiocyanates like sulforaphane (B1684495) have been shown to inhibit proteasomal cysteine deubiquitinases. nih.gov | Benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are predicted to inhibit USP14 and UCHL5. nih.gov |

| Cyclooxygenase (COX) Enzymes | Certain isothiocyanate derivatives have demonstrated selective inhibition of COX-2. nih.gov | New isothiocyanate derivatives (not indole-based) showed potent and selective COX-2 inhibition. nih.gov |

Quantum Chemical Calculations to Understand Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its molecular orbital energies, charge distribution, and reactivity descriptors.

Specific DFT studies on this compound are not documented. However, DFT has been applied to various substituted indoles and isothiocyanates, allowing for an informed prediction of its properties. niscpr.res.innih.gov The electronic structure of the indole ring is significantly influenced by its substituents. nih.gov The methyl group at the N1 position is a weak electron-donating group, while the isothiocyanate group at the C5 position is strongly electron-withdrawing. This electronic push-pull system would affect the electron density across the indole scaffold.

The reactivity of the isothiocyanate group is of primary interest. It contains an electrophilic carbon atom that is susceptible to nucleophilic attack. arkat-usa.orgwikipedia.org Quantum calculations can quantify this reactivity through analysis of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is likely to be localized on the -N=C=S group, indicating this is the primary site for reaction with biological nucleophiles. rsc.org

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations for related phenyl isothiocyanates have been used to assess their anticancer activity by correlating electronic parameters with biological effects. nih.gov

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Influence on this compound | Method of Analysis |

| HOMO-LUMO Gap | Expected to be relatively small, indicating high reactivity, primarily due to the isothiocyanate group. | DFT Calculations |

| LUMO Distribution | Expected to be concentrated on the carbon atom of the isothiocyanate group, marking it as the primary electrophilic site. | Molecular Orbital Visualization |

| Molecular Electrostatic Potential (MEP) | A map would show a region of positive potential (blue) around the isothiocyanate carbon and negative potential (red) around the sulfur and nitrogen atoms. | MEP Surface Plotting |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the opposing electronic nature of its substituents. | DFT Calculations |

Molecular Dynamics Simulations for Ligand-Receptor Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov They are invaluable for understanding the stability of a ligand-receptor complex and the mechanism of binding.

While no MD simulations have been published for this compound, studies on similar systems illustrate the potential insights. For covalent inhibitors, specialized MD simulations (covalent MD or QM/MM simulations) are necessary to model the irreversible bond between the ligand and the protein. researchgate.net

An MD simulation of this compound docked into a potential target (e.g., a kinase with a cysteine in the active site) would serve several purposes:

Binding Stability: To confirm if the non-covalent docking pose is stable over time before the covalent reaction occurs.

Conformational Changes: To observe how the protein structure adapts upon ligand binding and after covalent bond formation. nih.gov

Water Dynamics: To understand the role of water molecules in mediating ligand-receptor interactions.

Free Energy Calculations: To compute the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

For example, MD simulations performed on other isothiocyanate derivatives targeting COX-2 have been used to identify the key amino acid residues responsible for stable interactions, such as Tyr385, Trp387, and Ser530. nih.govrsc.org Similar simulations on indole derivatives targeting other receptors have elucidated the dynamic interactions that lead to receptor activation or inhibition. researchgate.netnih.gov

Prediction of Pharmacokinetic Parameters for Research Lead Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. ri.seiapchem.org Various computational models can predict these properties based solely on the molecular structure.

For this compound, we can predict its ADME profile using established algorithms. These predictions help to assess its potential as a drug candidate. Key parameters include lipophilicity (logP), water solubility, blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and interaction with cytochrome P450 (CYP) enzymes. frontiersin.orgresearchgate.net

Studies on other indole derivatives and isothiocyanates have shown that these in silico tools provide valuable, though preliminary, data. nih.govnih.govresearchgate.net For example, ADME predictions for a series of isothiocyanate compounds showed that all complied with Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov Similarly, in silico studies of melatonin (B1676174) derivatives (an indole structure) helped predict that adding bulky groups could increase absorption and CNS penetration. nih.gov

Table 3: Interactive Predicted ADME Properties for this compound Note: These are generalized predictions based on the structure and may vary between different prediction algorithms. Specific experimental validation is required.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Isothiocyanato 1 Methyl 1h Indole

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 5-isothiocyanato-1-methyl-1H-indole from complex mixtures and for its quantification. The choice of technique depends on the compound's volatility and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase (RP) HPLC is the most common approach.

Method parameters are critical for achieving optimal separation. A typical setup would involve a C8 or C18 stationary phase, which provides effective separation of indole (B1671886) derivatives. sielc.comchemicalbook.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov The pH of the mobile phase can be adjusted to optimize retention and peak shape. nih.gov Given the aromatic nature of the indole ring, UV detection is a primary choice, with characteristic absorbance maxima for indole derivatives typically observed around 217 nm and 280 nm. nih.govresearchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection is highly effective. Indole compounds are naturally fluorescent, with excitation wavelengths generally around 270-280 nm and emission wavelengths around 330-350 nm. nih.govaatbio.comtandfonline.com

Due to the potential for poor solubility and on-column precipitation of some isothiocyanates in highly aqueous mobile phases, methods may be improved by heating the column or by pre-column derivatization. researchgate.netresearchgate.net

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Condition | Rationale/Reference |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Standard for separation of indole derivatives. sielc.comchemicalbook.com |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Provides good resolution and is MS-compatible. sielc.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at 217 nm and 275 nm | Indole ring absorbs strongly at these wavelengths. nih.govacs.org |

| Fluorescence (Ex: 275 nm, Em: 340 nm) | Offers high sensitivity and selectivity for indoles. aatbio.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

For the analysis of volatile derivatives or potential impurities associated with this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The compound itself may have limited volatility, but GC-MS is invaluable for identifying related volatile species. The sample is vaporized and separated based on boiling point and polarity on a capillary column.

A standard non-polar or mid-polar capillary column, such as one coated with 5% phenyl-polysiloxane (e.g., HP-5MS or equivalent), is typically employed for the separation of indole derivatives. rsc.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. Electron Ionization (EI) is the most common ionization technique, where the analyte molecules are fragmented in a reproducible manner. The resulting mass spectrum provides a unique "fingerprint" that can be used for identification by comparison with spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, High-Resolution MS) for Complex Matrices

When analyzing this compound in complex biological or environmental matrices, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity. mdpi.com This technique is essential for quantifying trace levels of the compound.

The chromatographic separation is typically performed using Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution. nih.gov The eluent is introduced into a mass spectrometer, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar compounds like indole derivatives. acs.org

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification, minimizing interference from the matrix. mdpi.comnih.gov High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements of both precursor and fragment ions, enabling confident identification and structural confirmation. oup.comnih.gov For isothiocyanates, derivatization with agents like N-acetyl-l-cysteine (NAC) can enhance ionization efficiency and improve detection limits in LC-MS analysis. nih.govwur.nl

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive structural confirmation and for assessing the purity of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, a singlet corresponding to the N-methyl group would be expected around 3.6-4.0 ppm. The protons on the indole ring will appear in the aromatic region (approximately 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the electron-withdrawing isothiocyanate group at the C5 position. chemicalbook.comchemicalbook.comyoutube.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon of the isothiocyanate group (-N=C=S) would be expected to resonate in a distinct region. The N-methyl carbon would appear around 30-35 ppm, while the indole ring carbons would be observed between approximately 100 and 140 ppm. acs.orgchemicalbook.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, leading to an unambiguous assignment of all signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Reference |

| N-CH₃ | ~3.76 | ~32.9 | Based on 1-methylindole (B147185) data. chemicalbook.comchemicalbook.com |

| C2-H | ~7.15 | ~129.0 | Influenced by N-methylation and C5 substitution. acs.orgjournals.co.za |

| C3-H | ~6.55 | ~101.5 | Influenced by N-methylation and C5 substitution. acs.orgjournals.co.za |

| C4-H | ~7.80 | ~122.0 | Downfield shift due to adjacent isothiocyanate group. rsc.org |

| C5 | - | ~130.0 | Carbon bearing the isothiocyanate group. |

| C6-H | ~7.25 | ~120.0 | Influenced by isothiocyanate group. rsc.org |

| C7-H | ~7.50 | ~109.5 | Influenced by isothiocyanate group. rsc.org |

| C3a | - | ~129.5 | Bridgehead carbon. acs.org |

| C7a | - | ~137.0 | Bridgehead carbon. acs.org |

| -N=C=S | - | ~135.0 | Typical range for isothiocyanate carbons. |

| Note: These are predicted values based on published data for structurally related compounds. Actual values may vary. |

Advanced Mass Spectrometry Approaches

Mass spectrometry (MS), particularly with high-resolution capabilities, is crucial for determining the molecular weight and elemental composition of this compound. High-resolution MS can confirm the molecular formula with high accuracy.

The fragmentation pattern obtained from MS provides valuable structural information. In Electron Ionization (EI-MS), the fragmentation of indole derivatives often involves the cleavage of substituents from the indole core. scirp.orgacs.org The fragmentation of this compound would likely show a prominent molecular ion peak. Key fragmentation pathways could include the loss of the isothiocyanate group or parts of it (e.g., loss of S, CS, or NCS) and fragmentation of the indole ring itself. A characteristic fragment for many indole alkaloids is observed at m/z 130, corresponding to the quinolinium ion, which may also be formed from this compound. oup.comnih.gov Tandem mass spectrometry (MS/MS) experiments on the selected molecular ion can provide more detailed structural insights by systematically breaking down the molecule and analyzing the resulting fragment ions. nih.govvtt.fi

Sample Preparation and Derivatization Strategies for Analytical Purposes

The accurate analysis of this compound from complex matrices, such as biological fluids or plant tissues, necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. The inherent reactivity of the isothiocyanate group and the physicochemical properties of the indole ring guide the selection of appropriate extraction and derivatization techniques.

Commonly employed sample preparation methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For LLE, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) can be used to extract the relatively non-polar this compound from aqueous matrices. SPE offers a more selective and efficient cleanup. Reversed-phase SPE cartridges, such as C18 or polymeric sorbents, are well-suited for this purpose. The sample is loaded onto the conditioned cartridge, interfering polar components are washed away, and the target analyte is then eluted with an organic solvent like methanol or acetonitrile. mdpi.comnih.gov

Due to the potential for volatility and the lack of a strong chromophore for UV detection in some isothiocyanates, derivatization is a frequently employed strategy to enhance detection and improve chromatographic performance. researchgate.netresearchgate.net The electrophilic isothiocyanate group readily reacts with nucleophiles to form stable adducts with favorable analytical properties.

A prevalent derivatization strategy involves the reaction with aminothiols, such as N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol. mostwiedzy.pl Reaction with NAC mimics the metabolic pathway of isothiocyanates in vivo and yields a dithiocarbamate (B8719985) conjugate that can be readily analyzed by HPLC with UV or mass spectrometric detection. researchgate.netmostwiedzy.pl The reaction is typically carried out by incubating the sample extract with a solution of NAC and a weak base, like sodium bicarbonate, at a controlled temperature. mostwiedzy.pl

Another effective derivatization approach is the conversion of the isothiocyanate to a thiourea (B124793) derivative. nih.gov This can be achieved by reaction with ammonia (B1221849) or a primary amine. researchgate.netnih.gov The resulting thiourea possesses a UV-active chromophore, facilitating quantification by HPLC-UV. nih.gov For instance, phenethyl isothiocyanate has been successfully derivatized with ammonia to form phenethylthiourea for analysis in plasma and urine. researchgate.net These derivatization reactions are generally straightforward and can be performed post-extraction and prior to chromatographic analysis.

Table 1: Comparison of Derivatization Reagents for Isothiocyanate Analysis

| Derivatization Reagent | Resulting Derivative | Key Advantages | Typical Reaction Conditions |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate | Mimics biological conjugation, good stability, suitable for LC-MS | Incubation at 50°C for 1 hour with 0.2 M NAC and 0.2 M NaHCO₃ mostwiedzy.pl |

| Ammonia | Thiourea | Simple, provides UV chromophore, suitable for HPLC-UV | Incubation with ammonia solution researchgate.netnih.gov |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | Forms a cyclocondensation product with strong UV absorbance | Incubation at 65°C for 1 hour in a buffered solution mostwiedzy.pl |

Quantification Methods and Assay Validation

High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone for the quantification of this compound and its derivatives. Reversed-phase HPLC is the most common separation mode, typically utilizing a C18 column. pubcompare.ainih.gov

For the analysis of the derivatized analyte, a gradient elution program is often employed to achieve optimal separation from matrix components. A typical mobile phase consists of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. mdpi.comnih.gov Detection can be accomplished using a diode-array detector (DAD) or a UV detector set at a wavelength appropriate for the derivative's maximum absorbance (e.g., ~280 nm for indole compounds or a specific wavelength for the thiourea or dithiocarbamate derivative). mdpi.compubcompare.ai For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com LC-MS/MS analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.netnih.gov

Validation of the analytical method is critical to ensure that the results are reliable, reproducible, and accurate for its intended purpose. The validation process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH). ajpaonline.comresearchgate.netactascientific.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by analyzing blank matrix samples and spiked samples to show the absence of interfering peaks at the retention time of the analyte. nih.gov

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov This is assessed by analyzing a series of standards over a defined concentration range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. actascientific.com It is determined by replicate analysis of samples containing known amounts of the analyte (e.g., spiked matrix samples at low, medium, and high concentrations). Accuracy is typically expressed as the percentage recovery. nih.gov

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov

Table 2: Representative HPLC-UV Method Validation Parameters for an Indole Derivative

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Range | - | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Precision (RSD %) | ≤ 15% (≤ 20% at LOQ) | < 5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.015 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |

Table 3: Representative LC-MS/MS Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.998 nih.gov |

| Range | - | 0.2 - 25 ng/mL mdpi.com |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.5% to 8.9% |

| Precision (RSD %) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Matrix Effect | RSD ≤ 15% | 7.5% |

| Recovery | Consistent and reproducible | 85 - 95% |

In Vitro and in Vivo Research Models for Investigating 5 Isothiocyanato 1 Methyl 1h Indole Analogues

Cell-Based Experimental Systems

Cell-based assays are fundamental tools in the initial stages of drug discovery and development for indole (B1671886) derivatives. nih.gov They provide a controlled environment to study the effects of compounds on specific cellular processes and pathways.

Application of Human and Animal Cell Lines in Biological Assays

A diverse range of human and animal cell lines are employed to investigate the biological effects of 5-isothiocyanato-1-methyl-1H-indole analogues. The choice of cell line is dictated by the specific research question and the targeted biological pathway. For instance, in cancer research, a panel of cancer cell lines is often used to assess the cytotoxic and anti-proliferative activities of these compounds. nih.govnih.gov

Commonly used human cancer cell lines include:

MCF-7: Human breast cancer nih.govresearchgate.net

HCT-116 and HT-29: Human colon cancer nih.gov

A375: Human skin cancer nih.gov

A549: Human non-small cell lung cancer nih.govnih.govresearchgate.net

HeLa: Human cervical cancer nih.govresearchgate.net

U373: Human glioblastoma astrocytoma researchgate.net

MDA-MB-231: Human breast cancer nih.govresearchgate.net

In addition to cancer cell lines, normal human and animal cell lines are used as controls to assess the selectivity and potential toxicity of the compounds. nih.govnih.gov For example, normal epithelial cells (RPE-1) and cell lines from various animal species such as monkeys, rats, and mice are utilized. nih.gov The use of animal cells as models for human systems allows researchers to investigate a wide array of disease mechanisms and evaluate new therapies before human trials.

| Cell Line | Organism | Tissue/Disease | Application in Indole Analogue Research |

|---|---|---|---|

| MCF-7 | Human | Breast Cancer | Assessing anticancer activity |

| HCT-116 | Human | Colon Cancer | Evaluating selective cytotoxicity |

| A549 | Human | Lung Cancer | Screening for antiproliferative effects |

| HeLa | Human | Cervical Cancer | Investigating vacuole-inducing activity |

| MDA-MB-231 | Human | Breast Cancer | Studying methuosis induction |

| RPE-1 | Human | Normal Epithelial | Assessing toxicity to normal cells |

High-Throughput Screening Methodologies for Activity Profiling

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds, including indole derivatives, to identify those with desired biological activities. nih.gov These methodologies are crucial for expediting the drug discovery process. HTS can be used to screen for various activities, such as binding to specific proteins like human serum albumin (HSA), which is important for understanding the pharmacokinetic properties of a drug. nih.gov Techniques like high-performance affinity chromatography (HPAC) are employed in HTS to characterize drug-protein interactions. nih.gov

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are powerful tools for dissecting the specific signaling pathways affected by this compound analogues. nih.govqiagen.com These assays typically use a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a promoter that is responsive to a specific transcription factor. qiagen.compromega.com Activation or inhibition of a signaling pathway by a compound leads to a measurable change in the expression of the reporter gene. nih.govyoutube.com

For example, reporter assays can be used to study the activation of pathways like NF-κB, which is involved in inflammation and cancer. nih.gov They provide a quantitative assessment of pathway activation and can be adapted for high-throughput screening. qiagen.com Both dual-luciferase and fluorescent protein systems are commonly used. qiagen.com

Specialized Assays for Specific Biological Endpoints (e.g., Enzyme Activity)

To understand the precise mechanism of action of this compound analogues, specialized assays are used to measure their effects on specific biological endpoints, such as enzyme activity. nih.gov For instance, isothiocyanates are known to modulate the activity of various enzymes. researchgate.net

One important enzyme in the context of isothiocyanate research is myrosinase, which hydrolyzes glucosinolates to produce isothiocyanates. mdpi.com Assays to measure myrosinase activity are important for understanding the formation of bioactive compounds from their precursors. mdpi.com Furthermore, indole derivatives have been evaluated for their ability to inhibit other enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and various protein kinases implicated in cancer. nih.gov

Preclinical Animal Models

Following in vitro characterization, promising this compound analogues are evaluated in preclinical animal models to assess their efficacy and behavior in a whole-organism setting. sdu.dk These models are essential for bridging the gap between cell-based studies and human clinical trials. medchemexpress.com

Chemically-Induced Disease Models

Chemically-induced disease models are frequently used to mimic human diseases in animals. medchemexpress.com In these models, a chemical agent is administered to induce a pathological condition that resembles a human disease, allowing for the evaluation of the therapeutic potential of test compounds. medchemexpress.comijpras.com

Genetically Engineered Animal Models

Genetically engineered mouse models (GEMMs) are invaluable tools in cancer research, offering a platform to study cancer progression and therapeutic responses in an immunocompetent setting. While direct studies utilizing GEMMs for this compound are not extensively documented, the principles of their application can be extrapolated from research on related indole compounds and isothiocyanates.

GEMMs are often designed to mimic human diseases by introducing specific genetic mutations that drive tumor development in a way that mirrors human pathology. For instance, models with targeted disruptions in tumor suppressor genes or overexpression of oncogenes are common. These models are particularly useful for creating allograft models where tumors from a GEMM are transplanted into a syngeneic, immunocompetent host. This approach combines the genetic relevance of the GEMM with the operational simplicity and predictability of transplantation models.

Furthermore, specialized genetically modified models are employed to investigate the metabolic pathways and mechanisms of action of indole derivatives. For example, Ahr-/- mouse models, which lack the aryl hydrocarbon receptor, have been used to study the in vivo metabolism of indoles. nih.gov Such models could be instrumental in understanding how analogues of this compound are processed in the body and how they exert their biological effects. Another example is the use of neurotoxin-induced mouse models of Parkinson's disease to evaluate the therapeutic effects of indole derivatives, demonstrating the adaptability of these models to various disease contexts. nih.gov

Xenograft and Allograft Models for Efficacy Studies

Xenograft and allograft models are the cornerstones of in vivo efficacy testing for novel anticancer compounds, including indole-based isothiocyanates.

Xenograft Models:

Xenograft models involve the transplantation of human cancer cells or patient-derived tumors into immunodeficient mice. nih.govaltogenlabs.com This allows for the direct assessment of a compound's activity against human cancers. The process typically involves injecting human tumor cell lines subcutaneously into mice, and once tumors are established, the therapeutic agent is administered. nih.gov

Table 1: In Vitro Cytotoxicity of 7-Methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) in Neuroblastoma Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| SMS-KCNR | 2.5 - 5.0 |

| SK-N-SH | 2.5 - 5.0 |

| SH-SY5Y | 2.5 - 5.0 |

| IMR-32 | 2.5 - 5.0 |

Data sourced from a study on the effect of indole ethyl isothiocyanates on neuroblastoma cell lines. nih.gov

Allograft Models: